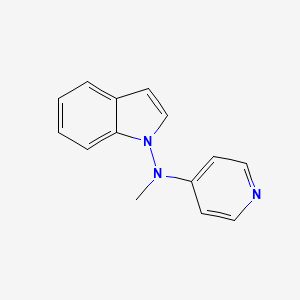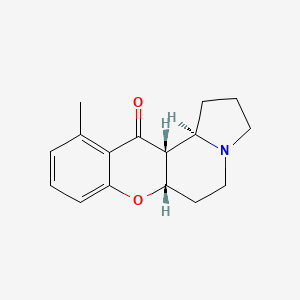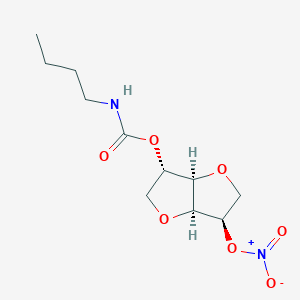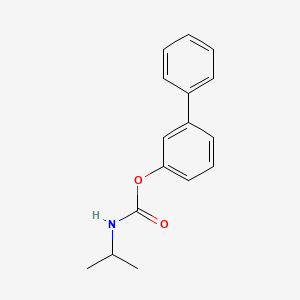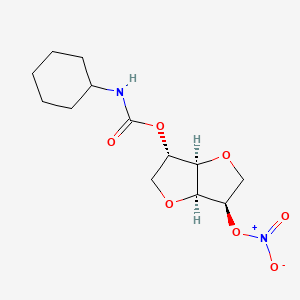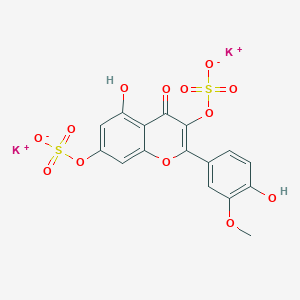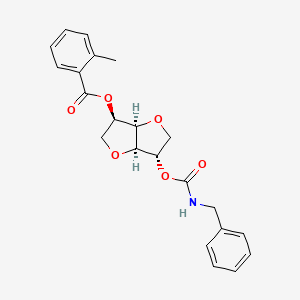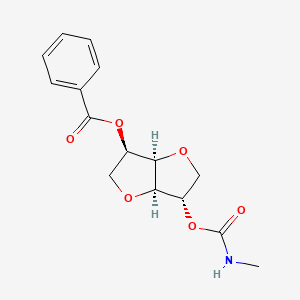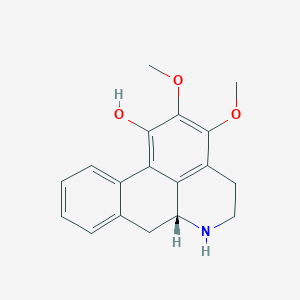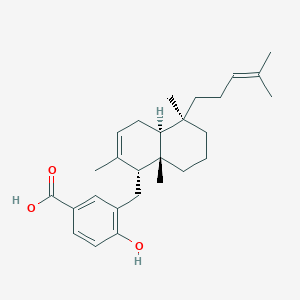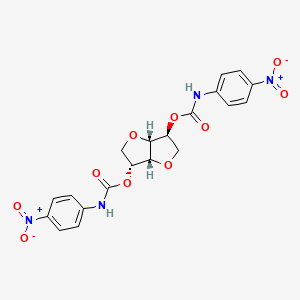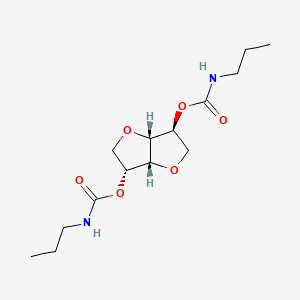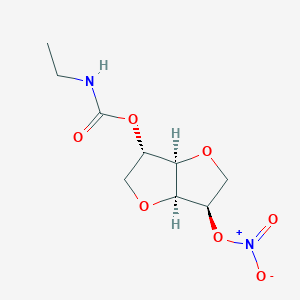
Isodispar B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodispar B: is a naturally occurring compound isolated from various species of the genus Calophyllum. It has gained significant attention due to its potent cytotoxic effects on various cancer cell lines, particularly nasopharyngeal and breast cancer cells . This compound belongs to the class of coumarins, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isodispar B involves several steps, starting from the extraction of the compound from natural sources such as Calophyllum species. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is still in the research phase, and large-scale synthesis methods are being explored. The focus is on optimizing the extraction and purification processes to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Isodispar B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
Isodispar B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of coumarins and their derivatives.
Biology: It is used to investigate the biological activities of coumarins, including their cytotoxic, antiviral, and antibacterial properties.
Medicine: It is being explored as a potential anticancer agent due to its potent cytotoxic effects on various cancer cell lines.
Mechanism of Action
Isodispar B exerts its effects through several mechanisms:
Induction of Apoptosis: It induces programmed cell death in cancer cells by activating apoptotic pathways.
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Molecular Targets and Pathways: The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to interact with various cellular proteins and enzymes
Comparison with Similar Compounds
Isodispar B is unique among coumarins due to its potent cytotoxic effects on nasopharyngeal and breast cancer cells. Similar compounds include:
Calanolide A: Known for its anti-HIV activity.
Xanthones: Known for their antioxidant and anticancer properties.
Biflavonoids: Known for their anti-inflammatory and anticancer activities
This compound stands out due to its broad spectrum of cytotoxic effects and its potential as a therapeutic agent against nasopharyngeal cancer .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-14(21)19-16(23)10-15(22)18-13(9-17(24)25-20(18)19)12-6-4-3-5-7-12/h3-7,9-11,22-23H,8H2,1-2H3 |
InChI Key |
GKEWZBRIASMMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


